methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether
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Overview
Description
Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is an organic compound that belongs to the class of ethers It features a complex structure with a pyrazole ring substituted with a nitrophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Ether Formation: The final step involves the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and methyl halide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of phenol and methyl halide.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The exact mechanism of action for methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: This compound has a similar pyrazole and nitrophenyl structure but differs in the substituents attached to the pyrazole ring.
3-(2-Methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: This compound features a triazole ring instead of a pyrazole ring and has similar functional groups.
Uniqueness
Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is unique due to its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a methoxyphenyl group attached to the pyrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12-16(15-5-3-4-6-17(15)23-2)11-19(18-12)13-7-9-14(10-8-13)20(21)22/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZNTKFGWNHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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